4-(2-Phthalimidoethylthio)pyridine
Description
Properties
Molecular Formula |
C15H12N2O2S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(2-pyridin-4-ylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O2S/c18-14-12-3-1-2-4-13(12)15(19)17(14)9-10-20-11-5-7-16-8-6-11/h1-8H,9-10H2 |
InChI Key |
DNMHUDJYPUPGRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
- Structural Features: This compound contains a pyridine core with chloro and substituted phenyl groups. Unlike 4-(2-Phthalimidoethylthio)pyridine, it lacks the phthalimide and thioether groups but includes amino and halogen substituents.
- Physical Properties :
- In contrast, the thioether in 4-(2-Phthalimidoethylthio)pyridine could participate in redox reactions or metal coordination .
4-(1-Aminoethyl)pyridine
- Structural Features: Features an aminoethyl group directly attached to the pyridine ring. The absence of the phthalimide and thioether groups simplifies its electronic profile.
- Electronic Properties: DFT studies (B3LYP/B3PW91 methods) reveal a HOMO-LUMO gap of 6.08 eV, suggesting moderate bioactivity.
- Applications : Used in coordination polymers (e.g., with cyanide ligands) due to its amine group’s metal-binding capability .
4-[2-(Heptylthio)ethyl]pyridine
- Structural Features : Shares the thioether linkage with 4-(2-Phthalimidoethylthio)pyridine but replaces the phthalimide with a heptyl chain.
- Physicochemical Properties :
- Applications: Potential use in surfactant or catalysis research due to its hydrophobic tail and sulfur-based reactivity .
4-(3-Bromo-4-methoxyphenyl)pyridine
- Structural Features : A pyridine ring substituted with bromo and methoxy groups on a phenyl ring.
- Reactivity : The electron-withdrawing bromo and electron-donating methoxy groups create a polarized aromatic system, contrasting with the electron-deficient phthalimide group in 4-(2-Phthalimidoethylthio)pyridine .
- Applications : Likely serves as a pharmaceutical intermediate, leveraging halogen atoms for further functionalization .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | LogP | Notable Properties/Applications |
|---|---|---|---|---|---|---|
| 4-(2-Phthalimidoethylthio)pyridine | C₁₅H₁₃N₂O₂S | ~354 (estimated) | Phthalimide, thioether | N/A | ~3.5 | Drug design, redox reactions |
| 2-Amino-4-(2-Chloro-5-(4-Ph)Py) | C₂₄H₁₈ClN₃ | 466–545 | Chloro, amino, phenyl | 268–287 | N/A | Antimicrobial agents, hydrogen bonding |
| 4-(1-Aminoethyl)pyridine | C₇H₁₀N₂ | 122.17 | Aminoethyl | N/A | ~0.5 | Coordination polymers, DFT studies |
| 4-[2-(Heptylthio)ethyl]pyridine | C₁₄H₂₃NS | 245.40 | Heptylthio | N/A | ~4.7 | Surfactants, catalysis |
| 4-(3-Bromo-4-methoxyphenyl)pyridine | C₁₂H₁₀BrNO | 264.12 | Bromo, methoxy | N/A | ~2.8 | Pharmaceutical intermediate |
Key Findings and Implications
- Electronic Effects: The phthalimide group in 4-(2-Phthalimidoethylthio)pyridine likely reduces electron density on the pyridine ring compared to amino or methoxy substituents, affecting its interaction with biological targets .
- Bioactivity: Thioether and phthalimide groups may synergize to enhance antimicrobial or immunomodulatory activity, as seen in analogs like 4-(1-aminoethyl)pyridine-based coordination polymers .
- Synthetic Utility : The thioether linkage offers a handle for further derivatization (e.g., oxidation to sulfone), similar to strategies used for 4-[2-(heptylthio)ethyl]pyridine .
Preparation Methods
Synthesis of 2-Bromoethylphthalimide
The alkylating agent, 2-bromoethylphthalimide, is typically prepared via the Gabriel synthesis. Phthalimide reacts with 1,2-dibromoethane in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions:
Key parameters:
Thioether Formation
4-Mercaptopyridine reacts with 2-bromoethylphthalimide in the presence of a base to form the target compound:
Optimized Conditions :
Table 1 : Comparative Analysis of Reaction Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | Ethanol | 60 | 68 | 95 |
| CsCO | Toluene | 80 | 75 | 97 |
| KCO | DMF | 70 | 62 | 93 |
Alternative Pathways: Mitsunobu Reaction
For substrates sensitive to strong bases, the Mitsunobu reaction offers a mild alternative. This method couples 4-mercaptopyridine with 2-hydroxyethylphthalimide using triphenylphosphine and diethyl azodicarboxylate (DEAD):
Advantages :
Structural Characterization and Validation
The identity of 4-(2-Phthalimidoethylthio)pyridine is confirmed via spectroscopic methods:
-
H NMR (400 MHz, CDCl): δ 8.45 (d, 2H, pyridine-H), 7.85–7.70 (m, 4H, phthalimide-H), 3.90 (t, 2H, -S-CH-), 3.45 (t, 2H, -N-CH-).
Challenges and Mitigation Strategies
Oxidation of Thiols
4-Mercaptopyridine is prone to oxidation, forming disulfides. Solutions include:
Competing Elimination
High temperatures may promote elimination over substitution. Mitigation involves:
Industrial-Scale Considerations
Patent JP2006076970A highlights the utility of toluene as a cost-effective solvent for large-scale synthesis, enabling easy separation via liquid-liquid extraction. Key adjustments for scalability:
Emerging Methodologies
Recent advances focus on photocatalytic thiol-ene reactions and flow chemistry to improve efficiency:
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(2-Phthalimidoethylthio)pyridine?
The compound can be synthesized via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is effective for introducing aromatic substituents. For example, 4-(anthracen-9-yl)pyridine was synthesized using 9-bromoanthracene, pyridin-4-ylboronic acid, and tetrakis(triphenylphosphine)palladium(0) in toluene under reflux with a potassium carbonate aqueous solution . Adapt this protocol by substituting the boronic acid with a phthalimidoethylthio-containing reagent. Purification via column chromatography (e.g., petroleum ether/ethyl acetate 3:1 v/v) ensures high yield and purity.
Q. How should 4-(2-Phthalimidoethylthio)pyridine be purified to minimize byproducts?
Column chromatography is critical for isolating the target compound. Use a silica gel stationary phase with a gradient eluent system (e.g., petroleum ether:ethyl acetate). Adjust the solvent ratio based on TLC monitoring to separate byproducts effectively. Post-purification, recrystallization from a solvent like dichloromethane/hexane can yield high-quality crystals for structural analysis .
Q. What characterization techniques are essential for confirming the structure of 4-(2-Phthalimidoethylthio)pyridine?
- X-ray crystallography : Resolve bond lengths and angles (e.g., C–S bond ~1.78 Å, C–N bond ~1.33 Å) to confirm connectivity .
- NMR spectroscopy : Analyze H and C signals to verify substituent positions and purity.
- Elemental analysis : Validate empirical formula consistency.
- FT-IR : Identify functional groups (e.g., phthalimide carbonyl stretches at ~1770 cm) .
Advanced Research Questions
Q. How can intermolecular interactions in the crystal lattice of 4-(2-Phthalimidoethylthio)pyridine be analyzed?
Use single-crystal X-ray diffraction to map non-covalent interactions. For example, in 4-(anthracen-9-yl)pyridine, C–H···π interactions form centrosymmetric dimers, while π-π stacking (3.61 Å) stabilizes layered networks . For the target compound, analyze sulfur-containing motifs (e.g., S···N contacts) and hydrogen bonds. Computational tools like Mercury or CrystalExplorer can visualize packing motifs and quantify interaction energies.
Q. How to resolve discrepancies between experimental crystallographic data and computational bond-length predictions?
- Compare observed bond lengths (from X-ray data) with density functional theory (DFT) calculations. For instance, in 4-(anthracen-9-yl)pyridine, C–C bond lengths (1.35–1.44 Å) matched literature values, validating the experimental setup .
- Adjust computational parameters (e.g., basis sets, solvation models) to improve agreement. Use software like Gaussian or ORCA for optimization.
- Cross-validate with spectroscopic data (e.g., NMR chemical shifts) to identify systematic errors .
Q. What strategies can enhance the biological or catalytic activity of 4-(2-Phthalimidoethylthio)pyridine derivatives?
- Structure-activity relationship (SAR) studies : Modify the phthalimide or thioethyl group to alter electronic properties. For example, fluorination of the benzene ring (as in 4-fluorobenzyl derivatives) can improve binding affinity .
- Coordination chemistry : Utilize the pyridine nitrogen and sulfur atoms as donor sites for metal complexes. Similar compounds have been used as ligands for f-element separation .
- Hybrid scaffolds : Integrate moieties like thiazoles or triazoles (see ) to exploit synergistic effects in antimicrobial or anticancer applications.
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
